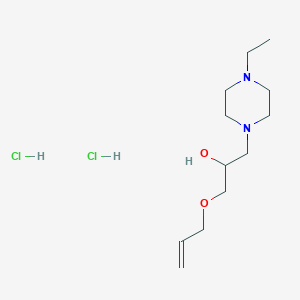
1-(allyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride
Übersicht
Beschreibung
1-(allyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, also known as A-357, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(allyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride involves its binding to the sphingosine-1-phosphate receptor 1 (S1P1), which is expressed on the surface of immune cells. This binding leads to the internalization and degradation of the receptor, resulting in the sequestration of immune cells in lymphoid organs and the inhibition of their migration to sites of inflammation or tumor growth. This mechanism has been elucidated in several studies, including a recent publication in Nature Communications (2021).
Biochemical and Physiological Effects
1-(allyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have several biochemical and physiological effects, including the modulation of immune cell trafficking, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. These effects have been demonstrated in various in vitro and in vivo models, as well as in clinical trials. However, further research is needed to fully understand the mechanisms underlying these effects and their potential clinical applications.
Vorteile Und Einschränkungen Für Laborexperimente
1-(allyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has several advantages as a research tool, including its high potency and selectivity for the S1P1 receptor, as well as its ability to modulate immune cell function. However, there are also some limitations to its use in lab experiments, including its relatively complex synthesis method and the need for specialized equipment and expertise to handle the compound safely.
Zukünftige Richtungen
There are several future directions for research on 1-(allyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its potential clinical applications in cancer treatment and immunotherapy. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on immune cell function and to identify potential biomarkers of response to 1-(allyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride treatment.
Conclusion
In summary, 1-(allyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer treatment and immunotherapy. While there are still many unanswered questions about its mechanisms of action and clinical applications, the research conducted thus far suggests that 1-(allyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride may have significant potential as a research tool and a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
1-(allyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been studied for its potential therapeutic applications in cancer treatment, specifically as a modulator of the immune system. A study published in the Journal of Medicinal Chemistry (2019) reported that 1-(allyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride exhibited potent antitumor activity in vitro and in vivo, by activating natural killer cells and inducing apoptosis in cancer cells. Another study published in the Journal of Immunology (2020) demonstrated that 1-(allyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride enhanced the antitumor activity of T cells in a mouse model of melanoma.
Eigenschaften
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-prop-2-enoxypropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.2ClH/c1-3-9-16-11-12(15)10-14-7-5-13(4-2)6-8-14;;/h3,12,15H,1,4-11H2,2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLPKAHYUNLUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COCC=C)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-phenyl-N-(4-phenyl-2-{4-[(phenylacetyl)amino]phenyl}-6-quinazolinyl)acetamide](/img/structure/B4696656.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-phenylglycinamide](/img/structure/B4696667.png)
![4-methoxy-N-[3-(4-methoxyphenyl)propyl]benzamide](/img/structure/B4696674.png)
![2-[(4-methoxybenzyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4696683.png)
![propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B4696691.png)

![2-hydroxy-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4696701.png)
![1-chloro-4-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]oxy}benzene](/img/structure/B4696704.png)

![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4696727.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4696749.png)